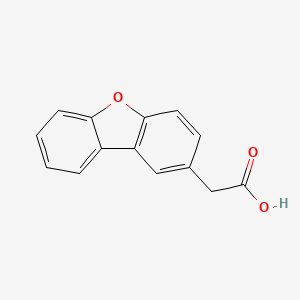

Ácido 2-dibenzofuranoacético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La dibenzofurano 4,4a-dioxigenasa es una enzima involucrada en la degradación del dibenzofurano, un compuesto que pertenece al grupo de las dioxinas. Las dioxinas son conocidas por su alta toxicidad y carcinogenicidad, por lo que su degradación es crucial para la salud ambiental . La dibenzofurano 4,4a-dioxigenasa está codificada por los genes dfdA que se encuentran en ciertas cepas bacterianas como Terrabacter sp. cepa DBF63 .

Aplicaciones Científicas De Investigación

La dibenzofurano 4,4a-dioxigenasa tiene aplicaciones significativas en biotecnología ambiental, particularmente en la biorremediación de suelos contaminados con dioxinas. La capacidad de la enzima para degradar una amplia gama de compuestos tóxicos la hace valiosa para desintoxicar ambientes contaminados . Además, la enzima se utiliza en investigación para estudiar los mecanismos de degradación de la dioxina y para desarrollar microorganismos genéticamente modificados con capacidades de degradación mejoradas .

Mecanismo De Acción

La enzima cataliza la hidroxilación inicial del dibenzofurano incorporando dos átomos de oxígeno en el compuesto, lo que da como resultado la ruptura del enlace éter arilo. Esta reacción es facilitada por el sitio activo de la enzima, que se une al dibenzofurano y lo posiciona para la oxidación . Los objetivos moleculares de la enzima incluyen los anillos aromáticos del dibenzofurano y compuestos relacionados .

Compuestos Similares:

- Dibenzo-p-dioxina

- Carbazol

- Dibenzotiofeno

- Antraceno

- Fenantreno

- Bifenilo

Comparación: La dibenzofurano 4,4a-dioxigenasa exhibe un rango de sustratos más amplio en comparación con otras dioxigenasas como la dibenzo-p-dioxina dioxigenasa y la carbazol dioxigenasa. Esto la hace más versátil en la degradación de varios compuestos tóxicos . La capacidad de la enzima para degradar múltiples sustratos destaca su singularidad y potencial para aplicaciones de biorremediación .

Análisis Bioquímico

Biochemical Properties

It is known that benzofuran compounds interact with various enzymes, proteins, and other biomolecules . For instance, Rhodococcus sp. strain HA01 can transform 2-chlorodibenzofuran (2-CDF) to 5-chlorosalicylic acid . This suggests that 2-Dibenzofuranacetic acid may also interact with similar enzymes and proteins.

Cellular Effects

Benzofuran compounds have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that 2-Dibenzofuranacetic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzofuran compounds are known to undergo electrophilic reactions, such as halogenation and Friedel-Crafts reactions . This suggests that 2-Dibenzofuranacetic acid may exert its effects at the molecular level through similar reactions.

Temporal Effects in Laboratory Settings

Benzofuran compounds are known to be thermally robust with a convenient liquid range . This suggests that 2-Dibenzofuranacetic acid may exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

It is known that benzofuran compounds can be metabolized through two major catabolic routes: lateral and angular dioxygenation pathways . This suggests that 2-Dibenzofuranacetic acid may be involved in similar metabolic pathways.

Transport and Distribution

It is known that benzofuran compounds are soluble in both water and organic solvents , suggesting that 2-Dibenzofuranacetic acid may be transported and distributed within cells and tissues through similar mechanisms.

Subcellular Localization

It is known that the localization of messenger RNAs (mRNAs) can be predicted using deep learning-based methods . This suggests that similar methods could potentially be used to predict the subcellular localization of 2-Dibenzofuranacetic acid.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Los genes dfdA que codifican la dibenzofurano 4,4a-dioxigenasa pueden clonarse y expresarse en huéspedes heterólogos como Streptomyces lividans. Esto implica el uso de la reacción en cadena de la polimerasa (PCR) degenerada para detectar los genes, seguida de la clonación de una biblioteca de cósmidos del genoma bacteriano .

Métodos de Producción Industrial: La producción industrial de la dibenzofurano 4,4a-dioxigenasa implica el cultivo de cepas bacterianas que albergan los genes dfdA. Las bacterias se cultivan en medios que contienen dibenzofurano como única fuente de carbono, lo que induce la expresión de la enzima .

Análisis De Reacciones Químicas

Tipos de Reacciones: La dibenzofurano 4,4a-dioxigenasa cataliza principalmente la hidroxilación inicial del dibenzofurano, lo que lleva a su degradación. La enzima también degrada otros compuestos como la dibenzo-p-dioxina, el carbazol, el dibenzotiofeno, el antraceno, el fenantreno y el bifenilo .

Reactivos y Condiciones Comunes: La enzima requiere oxígeno y un donador de electrones adecuado para su actividad catalítica. Las reacciones suelen ocurrir en condiciones aerobias .

Principales Productos Formados: La degradación del dibenzofurano por la dibenzofurano 4,4a-dioxigenasa da como resultado la formación de salicilato .

Comparación Con Compuestos Similares

- Dibenzo-p-dioxin

- Carbazole

- Dibenzothiophene

- Anthracene

- Phenanthrene

- Biphenyl

Comparison: Dibenzofuran 4,4a-dioxygenase exhibits a broader substrate range compared to other dioxygenases such as dibenzo-p-dioxin dioxygenase and carbazole dioxygenase. This makes it more versatile in degrading various toxic compounds . The enzyme’s ability to degrade multiple substrates highlights its uniqueness and potential for bioremediation applications .

Propiedades

IUPAC Name |

2-dibenzofuran-2-ylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-14(16)8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)17-13/h1-7H,8H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGYSAWVOSELAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51497-55-3 |

Source

|

| Record name | 2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

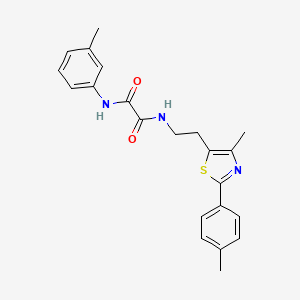

![2-[(4-butyl-1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B2408661.png)

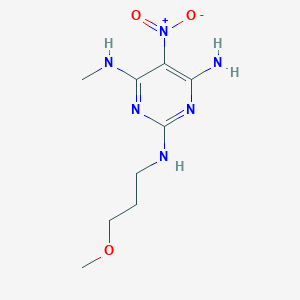

![1-(2-((2-chlorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2408669.png)

![Ethyl 6-{[(2-pyridinylmethyl)amino]carbonyl}-4-(trifluoromethyl)-2-pyridinecarboxylate](/img/structure/B2408673.png)

![N-(2,3-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2408674.png)

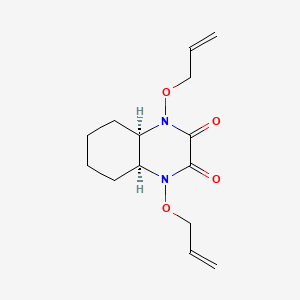

![N-cyclopentyl-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2408684.png)